![molecular formula C16H12ClN3O5S B4776251 4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
Overview
Description
4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research. It is a fluorescent labeling reagent that can be used to label proteins, peptides, and other biomolecules. Due to its unique properties, NBD-Cl has become an important tool in biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Benzylic Position Reactions : Due to the presence of the benzylic carbon, 4-chlorobenzoylthiourea undergoes reactions at this position. These include free radical bromination, nucleophilic substitution, and oxidation .
- Formation of Benzoic Acid Derivatives : By oxidizing the alkyl side chain, 4-chlorobenzoylthiourea can be converted to benzoic acid or its derivatives . For example:
properties
IUPAC Name |
4-chloro-3-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-10(3-2-4-13(8)20(24)25)14(21)19-16(26)18-12-7-9(15(22)23)5-6-11(12)17/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAGPOUJAFONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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